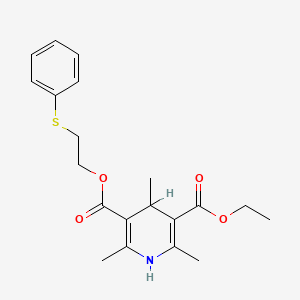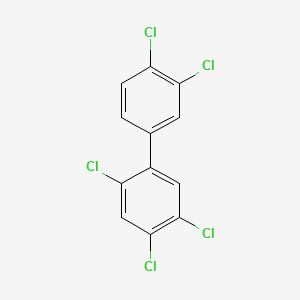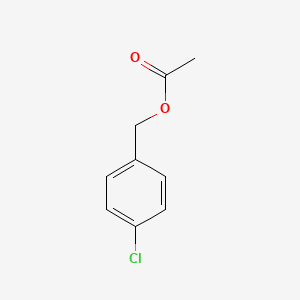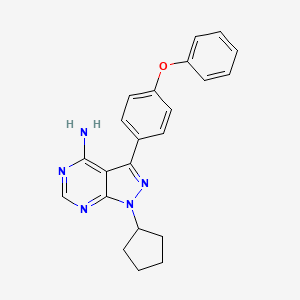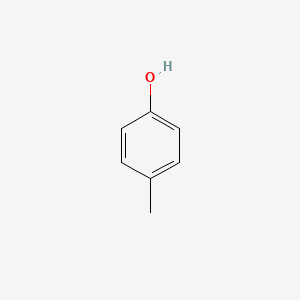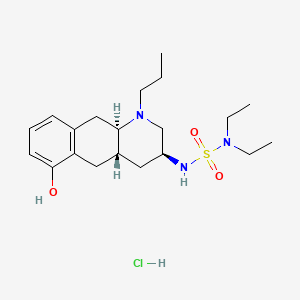
キナゴライド塩酸塩
概要
科学的研究の応用
CV205-502 塩酸塩は、幅広い科学研究で応用されています。
化学: ドーパミン受容体の相互作用と関連する化学プロセスを研究するためのモデル化合物として使用されます。
生物学: この化合物は、さまざまな生物系におけるドーパミン受容体の役割を調べるために使用されます。
医学: CV205-502 塩酸塩は、高プロラクチン血症や特定の種類の癌などの状態における潜在的な治療効果について研究されています.
作用機序
CV205-502 塩酸塩は、ドーパミンD2受容体に選択的に結合することにより、その効果を発揮します。この結合は、授乳やその他の生理学的プロセスに関与するホルモンであるプロラクチンの放出を阻害します。 この化合物は、AKTレベルとそのリン酸化もダウンレギュレートし、抗腫瘍効果に寄与しています .
生化学分析
Biochemical Properties
Quinagolide hydrochloride selectively binds to D2 receptors expressed on the surface of lactotroph cells with high affinity . This results in reduced adenylyl cyclase activity, reduced intracellular cyclic adenosine monophosphate, and inhibited prolactin secretion .
Cellular Effects
Quinagolide hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of prolactin, a hormone involved in a variety of functions including lactation and regulation of the immune system .
Molecular Mechanism
Quinagolide hydrochloride exerts its effects at the molecular level primarily through its interaction with D2 receptors. By binding to these receptors, it inhibits the production of cyclic adenosine monophosphate, thereby reducing prolactin secretion .
Metabolic Pathways
Quinagolide hydrochloride undergoes extensive first-pass metabolism with sulfate and glucuronide conjugates being the major circulating metabolites . N-desethyl analogue is a biologically active metabolite while sulfate or glucuronide conjugates and N,N-didesethyl analogue are inactive metabolites .
Transport and Distribution
It is known that the drug has an approximate volume of distribution of 100L following a single oral administration .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with D2 receptors located on the cell surface .
準備方法
CV205-502 塩酸塩の合成には、コア構造の形成とそれに続く官能基化を含むいくつかのステップが伴います。正確な合成経路と反応条件は、機密情報であり、公表されていません。 工業生産方法は、通常、高純度と収率を確保するために、制御された条件下での大規模合成を伴います .
化学反応の分析
類似化合物との比較
CV205-502 塩酸塩は、ドーパミンD2受容体に対する選択性と経口活性によってユニークです。類似の化合物には次のものがあります。
カベルゴリン: 高プロラクチン血症の治療に使用される別のドーパミン作動薬です。
ブロモクリプチン: 同様の用途を持つドーパミン作動薬ですが、副作用のプロフィールが異なります。
パーゴライド: パーキンソン病と高プロラクチン血症の治療に使用されます.
CV205-502 塩酸塩は、これらの類似化合物と比較して、特定の受容体選択性と好ましい副作用のプロフィールを持つため、際立っています。
特性
IUPAC Name |
(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKVIJLALMCBQ-MSSRUXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241478 | |
| Record name | Quinagolide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94424-50-7 | |
| Record name | Quinagolide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


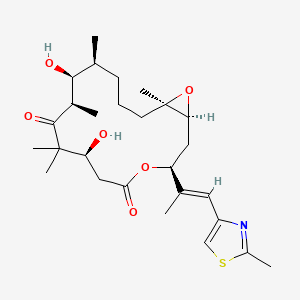
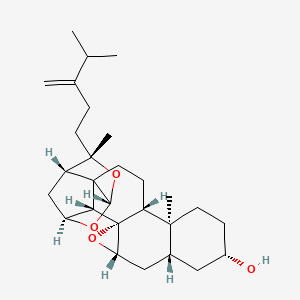
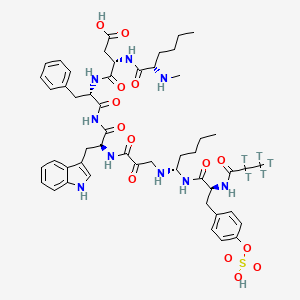
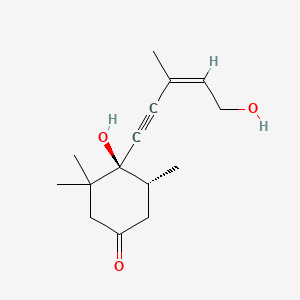
![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)
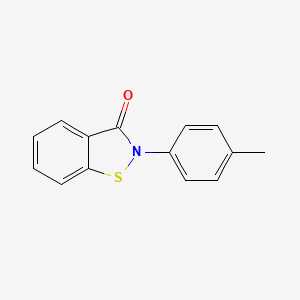
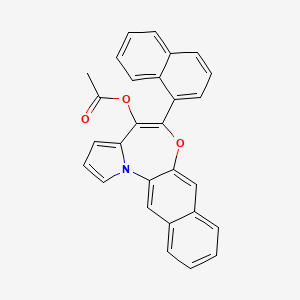
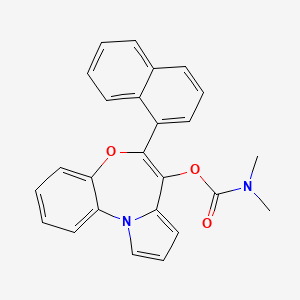
![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)
